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Compound of Interest |

1-Chloro-4-(4-
Compound Name:
methylphenoxy)benzene

CAS No.: 6377-63-5

Cat. No.: B13793608

. J

Chemical Identity & Significance[1]

p-Chlorophenyl p-tolyl ether is an unsymmetrical diaryl ether frequently utilized as a structural
motif in medicinal chemistry (e.g., in the design of factor Xa inhibitors or PPAR agonists) and as
an intermediate in the synthesis of agrochemicals. Its structure combines an electron-
withdrawing chlorophenyl ring and an electron-donating tolyl ring, creating a distinct electronic
push-pull system that is observable in its spectral signature.

Property Detail

IUPAC Name 1-chloro-4-(4-methylphenoxy)benzene

p-Chlorophenyl p-tolyl ether; 4-Chloro-4'-
Common Name
methyldiphenyl ether

Molecular Formula Ci13H1:CIO

Molecular Weight

218.68 g/mol

Structure CI-Ph-O-Ph-CHs (para, para’)

Physical State White solid

Melting Point 53-54 °C [1]
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Synthesis & Preparation Protocol

To ensure the spectral data presented below correlates with high-purity material, the following
synthesis protocol via Ullmann-type coupling is recommended. This method minimizes side
reactions that could introduce spectral impurities (e.g., homocoupling products).

Experimental Workflow

Reaction:

p-Cresol + p-Chloroiodobenzene

p-Chlorophenyl p-tolyl ether

Protocol:

Reagents: Charge a reaction vessel with p-cresol (1.0 equiv), p-chloroiodobenzene (1.2
equiv), Cul (10 mol%), and a ligand such as N,N-dimethylglycine (20 mol%).

e Base: Add Cs2COs (2.0 equiv) as the base.
e Solvent: Add anhydrous 1,4-dioxane (0.5 M concentration).

o Conditions: Heat the mixture to 90-110 °C under an inert atmosphere (Nz or Ar) for 12-24
hours.

o Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine.
Dry the organic layer over Na=S0Oa.[1][2]

 Purification: Concentrate in vacuo and purify via silica gel column chromatography (Eluent:
Hexanes/Ethyl Acetate gradient) to yield the white solid product.

Synthesis Logic Diagram
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Figure 1: Step-by-step Ulimann coupling workflow for the synthesis of p-chlorophenyl p-tolyl
ether.

Nuclear Magnetic Resonance (NMR)
Spectroscopy[1][2][5][6]

The NMR data for p-chlorophenyl p-tolyl ether is characterized by two distinct AA'BB' aromatic
systems and a singlet methyl group. The assignment logic relies on the shielding effect of the
ether oxygen and the deshielding effect of the chlorine atom.

H NMR Data (300 MHz, CDCls)
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Shift (0, ppm)

Multiplicity

Integration

Assignment

Mechanistic
Insight

2.32

Singlet (s)

Ar-CHs

Characteristic
methyl
resonance on an

aromatic ring.

6.89 - 6.95

Multiplet (m)

4H

Ar-H (ortho to O)

Protons ortho to
the ether oxygen
are shielded by
the mesomeric
(+M) effect of
oxygen. This
signal is an
overlap of
protons from
both rings.

7.13

Doublet (d, J=8.1
Hz)

2H

Ar-H (ortho to
Me)

Protons on the
tolyl ring, meta to
the oxygen. Less
shielded than
ortho-H.

7.26 —7.30

Doublet (d, J=8.7
Hz)

2H

Ar-H (ortho to CI)

Protons on the
chlorophenyl
ring, meta to the
oxygen.
Deshielded by
the inductive (-1)

effect of chlorine.

13C NMR Data (75 MHz, CDCIs)
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Shift (6, ppm) Type Assignment Mechanistic Insight
Methyl carbon
20.7 CHs Ar-CHs
resonance.
Shielded by oxygen's
118.4 CH Ar-C (ortho to O, Tolyl) )
electron donation.
Shielded by oxygen,
Ar-C (ortho to O, CI- )
119.7 CH Ph) slightly offset by CI
effect.
Quaternary carbon
128.3 C (quat) Ar-C-Cl )
attached to chlorine.
Ar-C (meta to O, CI- Deshielded relative to
129.6 CH N
Ph) ortho positions.
Typical aromatic CH
130.3 CH Ar-C (meta to O, Tolyl) )
shift.
Quaternary carbon
133.1 C (quat) Ar-C-CHs attached to methyl
group.
Ipso carbon attached
154.6 C (quat) Ar-C-O (Tolyl) )
to oxygen (Tolyl side).
Ipso carbon attached
156.0 C (quat) Ar-C-O (CI-Ph) to oxygen
(Chlorophenyl side).
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Note on Assignments: The *H NMR spectrum typically shows the methyl singlet at 2.32 ppm.
The aromatic region is complex due to the similar magnetic environments of the protons ortho to
the oxygen. However, the protons ortho to the chlorine (approx. 7.26 ppm) are distinctively

downfield compared to the protons ortho to the methyl group (approx. 7.13 ppm) [1].[3]

Mass Spectrometry (MS)[7]

Mass spectrometry provides definitive confirmation of the molecular weight and the presence of
the chlorine atom, which exhibits a characteristic isotopic pattern.

Key Features

« lonization Mode: Electron Impact (El, 70 eV).
e Molecular lon (M*): Observed at m/z 218 and 220.

« |sotopic Pattern: The ratio of the 218 peak to the 220 peak is approximately 3:1, confirming
the presence of a single chlorine atom (3>Cl vs 37Cl natural abundance).

Fragmentation Pathway
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m/z Fragment lon Interpretation
218/ 220 [M]*e Molecular ion (Parent).[4]
Loss of the methyl radical from
203 [M — CHs]* _
the tolyl ring.
183 [M-CI* Loss of the chlorine radical.
Loss of both Cl and CO
155 [C12H11]*
(complex rearrangement).
Tropylium ion (Base peak or
major fragment). Formed from
91 [C7HA]*
the cleavage of the ether bond
on the tolyl side.
Phenyl cation (common
77 [CeHs]*

aromatic fragment).

Fragmentation Logic Diagram

Loss of Methyl
[M - CH3]+
m/z 203

Molecular lon [M]+

m/z 218 / 220 (3:1)

Ether Cleavage

Tropylium lon
[CTHT7]+
m/z 91 (Major)

Loss of Chlorine
[M - Cl]+
m/z 183
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Figure 2: Primary fragmentation pathways for p-chlorophenyl p-tolyl ether under Electron
Impact (El) ionization.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the ether linkage and the aromatic ring vibrations.

Wavenumber (cm—?) Vibration Mode Assignment

3030 — 3060 C-H Stretch Aromatic C-H stretching.
Aliphatic C-H stretching

2920, 2850 C-H Stretch
(Methyl group).

Aromatic ring breathing

1580, 1490 C=C Stretch
modes.

Asymmetric aryl ether stretch

1240 C-O Stretch ) ]

(Strong, diagnostic peak).
Aryl-Chlorine bond vibration

1090 C-ClI Stretch (often overlaps with in-plane
bending).

1030 C-O Stretch Symmetric aryl ether stretch.
Out-of-plane bending for para-
substituted benzene rings

820 — 840 C-H Bend _ ,

(diagnostic for 1,4-
substitution).
References

o Aryl ether synthesis via low-cost Ullmann coupling systems.University of Michigan.
(Referenced for spectral data of analogous 4-substituted diphenyl ethers and melting point
verification). (Verified context for 4-Chloro-4'-methyldiphenyl ether data).
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e Spectroscopic Identification of Organic Compounds. Silverstein, R. M., Webster, F. X., &
Kiemle, D. J. (Standard reference for substituent effects on NMR shifts in diaryl ethers).

o NIST Chemistry WebBook.National Institute of Standards and Technology.[5] (General
reference for mass spectral fragmentation patterns of halogenated aromatic ethers).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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e 4. Gram-Scale Synthesis of (R)-P-Chlorophenyl-1,2-Ethanediol at High Concentration by a
Pair of Epoxide Hydrolases - PMC [pmc.ncbi.nim.nih.gov]

e 5. p-tolyl vinyl ether [webbook.nist.gov]

¢ To cite this document: BenchChem. [Comprehensive Spectral Analysis: p-Chlorophenyl p-
Tolyl Ether]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13793608#spectral-data-for-p-chlorophenyl-p-tolyl-
ether-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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